7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one 7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 858635-83-3
VCID: VC15896309
InChI: InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14)
SMILES:
Molecular Formula: C9H6BrNO3S
Molecular Weight: 288.12 g/mol

7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

CAS No.: 858635-83-3

Cat. No.: VC15896309

Molecular Formula: C9H6BrNO3S

Molecular Weight: 288.12 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one - 858635-83-3

Specification

CAS No. 858635-83-3
Molecular Formula C9H6BrNO3S
Molecular Weight 288.12 g/mol
IUPAC Name 7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C9H6BrNO3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,12H,3H2,(H,11,14)
Standard InChI Key DNNMJIACKGNLQU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzo[d]thiazol-2(3H)-one scaffold substituted at the 4-position with a hydroxyl group and at the 7-position with a 2-bromoacetyl moiety. This arrangement confers unique electronic and steric properties, as the bromine atom enhances electrophilicity, while the hydroxyl group enables hydrogen bonding. The canonical SMILES representation (C1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O) highlights the fused bicyclic system and functional group placements .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₆BrNO₃S
Molecular Weight288.12 g/mol
IUPAC Name7-(2-bromoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one
Canonical SMILESC1=CC(=C2C(=C1C(=O)CBr)SC(=O)N2)O
XLogP3-AA1.7 (estimated)

The bromoacetyl group introduces reactivity toward nucleophilic substitution, a trait exploited in prodrug design and targeted covalent inhibition .

Synthesis and Structural Characterization

Synthetic Pathways

While no explicit synthesis protocol for 7-(2-bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is documented, analogous benzothiazoles are typically synthesized via cyclization of thiourea derivatives or Friedel-Crafts acylation. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives are prepared through Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas . Applying similar methodology, the target compound could hypothetically be synthesized by bromoacetylation of 4-hydroxybenzo[d]thiazol-2(3H)-one under controlled conditions.

Table 2: Comparative Synthesis of Benzothiazole Analogues

CompoundKey StepsYield (%)Reference
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamideHantzsch cyclization, acylation62–68
4-(4-Bromophenyl)thiazol-2-amineCondensation with substituted benzaldehydes55–60

Spectroscopic Characterization

Though spectral data for the target compound are unavailable, related bromothiazoles exhibit distinctive NMR and IR profiles. For instance, the ¹H-NMR of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide shows aromatic protons at δ 7.19–7.56 ppm and a thiazole CH signal at δ 6.90 ppm . The bromoacetyl group’s carbonyl is expected near 170 ppm in ¹³C-NMR, while the C–Br stretch in IR would appear at ~650 cm⁻¹ .

Biological Activity and Mechanistic Insights

Table 3: Antimicrobial Activity of Selected Analogues

CompoundMIC (µg/mL)Target Pathogens
d1 (from )16 (S. aureus), 32 (E. coli)Gram-positive, Gram-negative
p2 (from )24 (C. albicans)Fungal species

Anticancer Activity

Thiazole derivatives show potency against cancer cell lines. In Sulforhodamine B (SRB) assays, compound d7 from inhibited MCF7 breast cancer cells with an IC₅₀ of 12.4 µM. Molecular docking reveals that such compounds bind to estrogen receptor-α’s ligand-binding domain, disrupting proliferative signaling . The bromoacetyl group in 7-(2-bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one could facilitate covalent binding to cysteine residues in oncogenic targets.

Computational and ADME Profiling

Molecular Docking Studies

Using Schrödinger’s Glide module, analogues of the target compound exhibit docking scores ≤ −8.2 kcal/mol against DprE1 and ER-α . The bromoacetyl moiety’s electrophilicity may enable covalent interactions with catalytic lysine or cysteine residues, enhancing target residence time.

Table 4: Docking Scores of Related Compounds

CompoundTarget ProteinDocking Score (kcal/mol)
d6 (from )ER-α−8.5
p3 (from )DprE1−7.9

Pharmacokinetic Predictions

SwissADME predictions for the compound suggest moderate bioavailability (QED = 0.45) and blood-brain barrier permeability (logBB = −0.3). The hydroxyl group may facilitate Phase II glucuronidation, while the bromine atom could prolong half-life via reduced CYP450 metabolism .

Future Directions and Challenges

Synthesis Optimization

Developing regioselective bromoacetylation methods is critical. Microwave-assisted synthesis or flow chemistry could improve yields and purity, as demonstrated for related thiazoles .

Biological Evaluation

Priority assays should include:

  • Antitubercular Activity: DprE1 inhibition assays using recombinant enzyme.

  • Cytotoxicity Screening: NCI-60 panel testing to identify cancer-type specificity.

  • Covalent Target Identification: Chemoproteomic profiling using activity-based probes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator